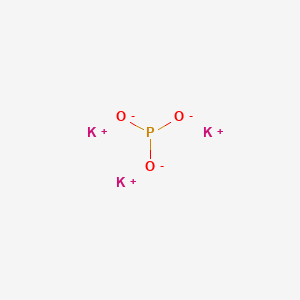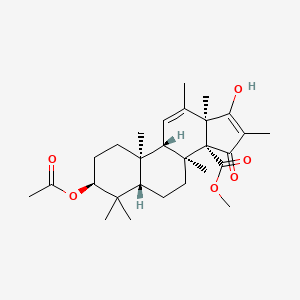
1,4-Diazoniabicyclo(2.2.2)octane, 1-(2-amino-2-oxoethyl)-4-(2-(2-(((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)methyl)-1,1-dioxido-2H-naphth(1,8-cd)isothiazol-6-yl)ethyl)-, inner salt, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazoniabicyclo(2.2.2)octane, 1-(2-amino-2-oxoethyl)-4-(2-(2-(((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)methyl)-1,1-dioxido-2H-naphth(1,8-cd)isothiazol-6-yl)ethyl)-, inner salt, chloride, also known as L-786392, is a chemical compound with the molecular formula C31H38N5O7S.Cl. It is characterized by its complex structure, which includes multiple stereocenters and a chloride ion.
Preparation Methods
The synthesis of 1,4-Diazoniabicyclo(2.2.2)octane, 1-(2-amino-2-oxoethyl)-4-(2-(2-(((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)methyl)-1,1-dioxido-2H-naphth(1,8-cd)isothiazol-6-yl)ethyl)-, inner salt, chloride involves several steps, each requiring specific reaction conditions. The synthetic route typically includes the formation of the core structure followed by the introduction of functional groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the compound .
Chemical Reactions Analysis
1,4-Diazoniabicyclo(2.2.2)octane, 1-(2-amino-2-oxoethyl)-4-(2-(2-(((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)methyl)-1,1-dioxido-2H-naphth(1,8-cd)isothiazol-6-yl)ethyl)-, inner salt, chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,4-Diazoniabicyclo(2.2.2)octane, 1-(2-amino-2-oxoethyl)-4-(2-(2-(((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)methyl)-1,1-dioxido-2H-naphth(1,8-cd)isothiazol-6-yl)ethyl)-, inner salt, chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in biological assays to study its effects on different biological systems.
Medicine: It has potential therapeutic applications and is studied for its effects on various diseases.
Industry: It is used in the development of new materials and products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,4-Diazoniabicyclo(2.2.2)octane, 1-(2-amino-2-oxoethyl)-4-(2-(2-(((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)methyl)-1,1-dioxido-2H-naphth(1,8-cd)isothiazol-6-yl)ethyl)-, inner salt, chloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,4-Diazoniabicyclo(2.2.2)octane, 1-(2-amino-2-oxoethyl)-4-(2-(2-(((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)methyl)-1,1-dioxido-2H-naphth(1,8-cd)isothiazol-6-yl)ethyl)-, inner salt, chloride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
L-786391: Similar in structure but with different functional groups.
L-786393: Similar in structure but with different stereochemistry.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Properties
CAS No. |
198472-47-8 |
|---|---|
Molecular Formula |
C31H38ClN5O7S |
Molecular Weight |
660.2 g/mol |
IUPAC Name |
(4S,5R,6S)-3-[[9-[2-[4-(2-amino-2-oxoethyl)-1,4-diazoniabicyclo[2.2.2]octan-1-yl]ethyl]-2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-yl]methyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;chloride |
InChI |
InChI=1S/C31H37N5O7S.ClH/c1-18-22(29(31(40)41)34-28(18)26(19(2)37)30(34)39)16-33-23-5-3-4-21-20(6-7-24(27(21)23)44(33,42)43)8-9-35-10-13-36(14-11-35,15-12-35)17-25(32)38;/h3-7,18-19,26,28,37H,8-17H2,1-2H3,(H-2,32,38,40,41);1H/t18-,19+,26+,28+,35?,36?;/m0./s1 |
InChI Key |
BRFWKOFAMCKDLC-OZBXVNDPSA-N |
SMILES |
CC1C2C(C(=O)N2C(=C1CN3C4=CC=CC5=C(C=CC(=C54)S3(=O)=O)CC[N+]67CC[N+](CC6)(CC7)CC(=O)N)C(=O)[O-])C(C)O.[Cl-] |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1CN3C4=CC=CC5=C(C=CC(=C54)S3(=O)=O)CC[N+]67CC[N+](CC6)(CC7)CC(=O)N)C(=O)[O-])[C@@H](C)O.[Cl-] |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1CN3C4=CC=CC5=C(C=CC(=C54)S3(=O)=O)CC[N+]67CC[N+](CC6)(CC7)CC(=O)N)C(=O)[O-])C(C)O.[Cl-] |
Synonyms |
L 786392 L-786,392 L-786392 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243773.png)





![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1243787.png)



![4-[[5-[2-[2-(2-Methoxyphenyl)-4,10-dihydroimidazo[2,1-c][1,4]benzodiazepin-5-yl]-2-oxoethyl]imidazol-1-yl]methyl]benzonitrile](/img/structure/B1243794.png)
![2-[(1S,2S,4R)-2-Hydroxy-7,7-dimethyl-1-(spiro[indene-1,4'-piperidine]-1'-ylsulfonylmethyl)-2-bicyclo[2.2.1]heptanyl]acetic acid](/img/structure/B1243795.png)


